molecular formula C35H52ClN5O4 B8180834 N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide;hydrochloride

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide;hydrochloride

Cat. No.: B8180834
M. Wt: 642.3 g/mol
InChI Key: LHRBDVKQGXCMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the CAS number 1598383-40-4, also known as EPZ011989, is a highly potent and selective oral inhibitor of the enzyme EZH2 (Enhancer of Zeste Homolog 2). EZH2 is a histone methyltransferase that plays a crucial role in the epigenetic regulation of gene expression. EPZ011989 has shown significant potential in scientific research, particularly in the fields of cancer biology and epigenetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EPZ011989 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving cyclohexylamine derivatives and pyridine intermediates .

Industrial Production Methods

Industrial production methods for EPZ011989 are not publicly available, as the compound is primarily used for research purposes. The production involves standard organic synthesis techniques, purification processes, and quality control measures to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

EPZ011989 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving EPZ011989 include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups being targeted .

Major Products Formed

The major products formed from the reactions of EPZ011989 depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified aromatic compounds .

Mechanism of Action

EPZ011989 exerts its effects by inhibiting the enzymatic activity of EZH2. EZH2 is part of the polycomb repressive complex 2 (PRC2), which catalyzes the trimethylation of lysine 27 on histone H3 (H3K27me3). This modification leads to the repression of gene expression. By inhibiting EZH2, EPZ011989 reduces H3K27me3 levels, leading to the reactivation of silenced genes and the modulation of gene expression patterns. This mechanism is particularly relevant in cancer, where EZH2 is often overexpressed and contributes to tumor growth and progression .

Comparison with Similar Compounds

EPZ011989 is unique in its high potency and selectivity for EZH2. Similar compounds include:

EPZ011989 stands out due to its oral bioavailability and robust in vivo activity, making it a valuable tool for both basic research and drug development .

Properties

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H51N5O4.ClH/c1-7-40(30-12-10-29(11-13-30)38(5)15-18-43-6)33-23-28(9-8-14-39-16-19-44-20-17-39)22-31(27(33)4)34(41)36-24-32-25(2)21-26(3)37-35(32)42;/h21-23,29-30H,7,10-20,24H2,1-6H3,(H,36,41)(H,37,42);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRBDVKQGXCMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCC(CC1)N(C)CCOC)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C#CCN4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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